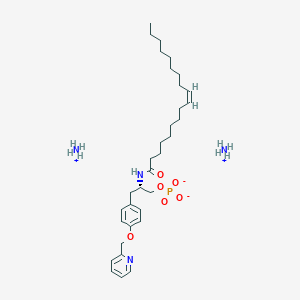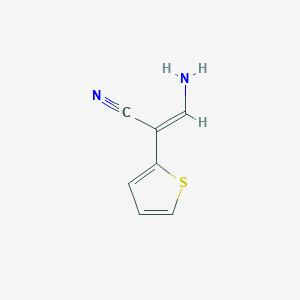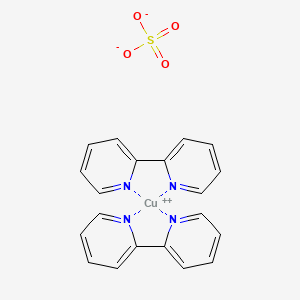![molecular formula C14H23ClN4 B13145551 (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride, also known as Quinelorane dihydrochloride, is a crystalline compound with the empirical formula C14H22N4 · 2HCl and a molecular weight of 319.27 g/mol . This compound is a selective dopamine D2 receptor agonist and is used primarily in scientific research to study the effects of dopamine receptor activation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride involves multiple steps, starting from the appropriate pyridoquinazoline precursor. The key steps include:
Formation of the Pyridoquinazoline Core: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions.
Formation of the Amine Group: The amine group is introduced through reductive amination or similar reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the propyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alkyl derivatives.
科学的研究の応用
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: To study the role of dopamine receptors in various biological processes.
Medicine: In the development of new therapeutic agents targeting dopamine receptors.
作用機序
The compound exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channel activity. These molecular events result in various physiological and behavioral effects, such as modulation of motor activity, reward, and endocrine functions .
類似化合物との比較
Similar Compounds
Quinpirole: Another dopamine D2 receptor agonist with similar pharmacological properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Cabergoline: A long-acting dopamine agonist used in the treatment of prolactinomas.
Uniqueness
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride is unique due to its high selectivity for dopamine D2 receptors and its structural features, which confer specific binding characteristics and pharmacokinetic properties .
特性
分子式 |
C14H23ClN4 |
|---|---|
分子量 |
282.81 g/mol |
IUPAC名 |
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H22N4.ClH/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12;/h9-10,13H,2-8H2,1H3,(H2,15,16,17);1H/t10-,13-;/m1./s1 |
InChIキー |
UYDHDLDHBNHJQJ-HTMVYDOJSA-N |
異性体SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N.Cl |
正規SMILES |
CCCN1CCCC2C1CC3=CN=C(N=C3C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13145470.png)

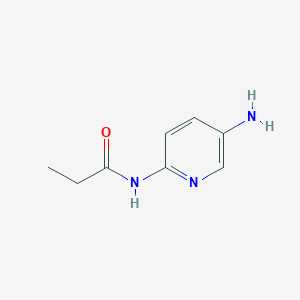
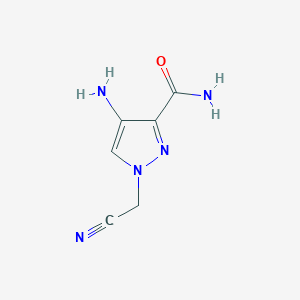

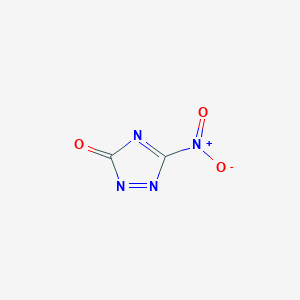
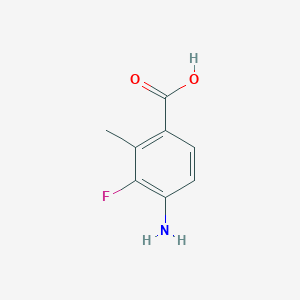
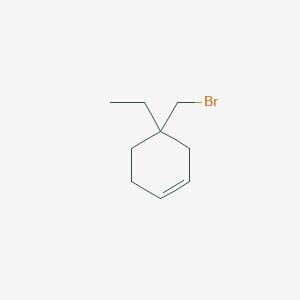
![(7S,8S,9S,10R,13R,14S,17R)-17-((R)-6-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13145523.png)
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
